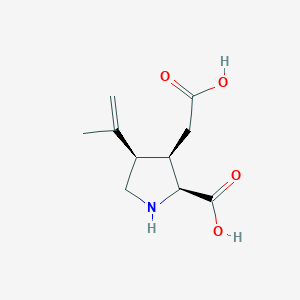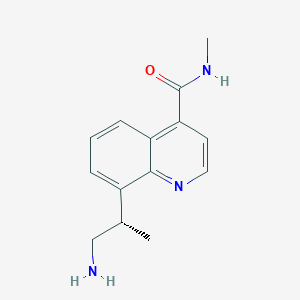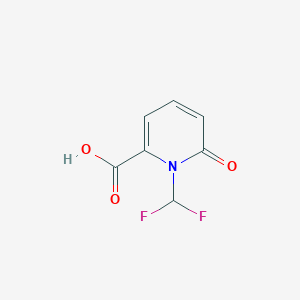![molecular formula C11H8Cl2N4O2S B15250012 2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide CAS No. 652974-53-3](/img/structure/B15250012.png)
2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide is a chemical compound with the molecular formula C11H8Cl2N4O2S It is a heterocyclic aromatic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxyphenylthioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the hydroxyphenylthioacetamide group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent, such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine group attached to the ring .
Aplicaciones Científicas De Investigación
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
4,6-Diphenyl-1,3,5-triazin-2-yl derivatives: Used as UV light absorbers and stabilizers.
Uniqueness
2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
652974-53-3 |
|---|---|
Fórmula molecular |
C11H8Cl2N4O2S |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfanylacetamide |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-9-15-10(13)17-11(16-9)19-6-1-3-7(4-2-6)20-5-8(14)18/h1-4H,5H2,(H2,14,18) |
Clave InChI |
GBWLQDCSGDWXOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


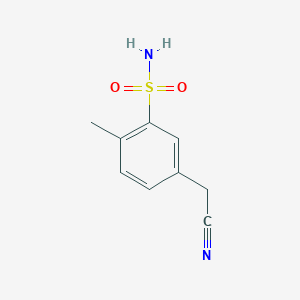
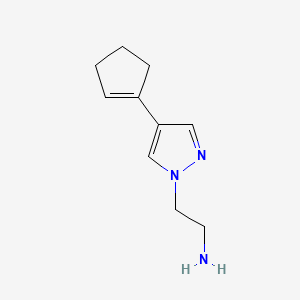
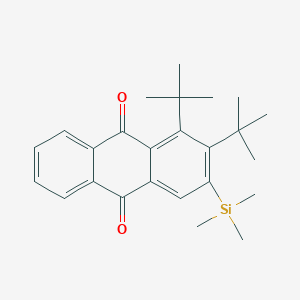
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
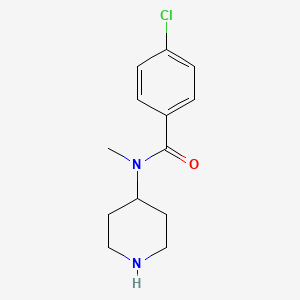
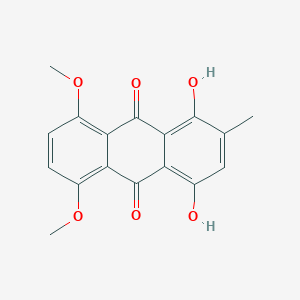
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
